molecular formula C8H13NO4S B14866922 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide

1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide

Cat. No.: B14866922
M. Wt: 219.26 g/mol
InChI Key: DVJRTXUSZHQTFX-UHFFFAOYSA-N
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Description

1-Oxa-9-thia-4-azaspiro[55]undecan-5-one 9,9-dioxide is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities

Preparation Methods

The synthesis of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterium. Other molecular targets and pathways may also be involved, depending on the specific application.

Comparison with Similar Compounds

1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

9,9-dioxo-1-oxa-9λ6-thia-4-azaspiro[5.5]undecan-5-one

InChI

InChI=1S/C8H13NO4S/c10-7-8(13-4-3-9-7)1-5-14(11,12)6-2-8/h1-6H2,(H,9,10)

InChI Key

DVJRTXUSZHQTFX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12C(=O)NCCO2

Origin of Product

United States

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